2,3-Dibromo-4-chloroaniline

Vue d'ensemble

Description

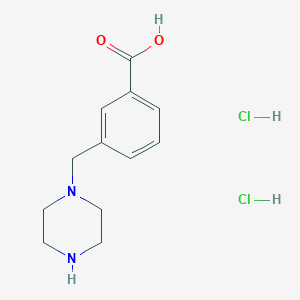

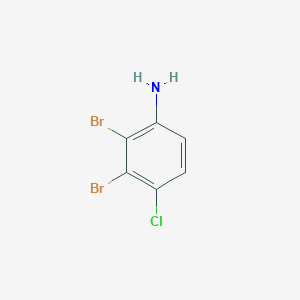

2,3-Dibromo-4-chloroaniline is a chemical compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.37 .

Synthesis Analysis

The synthesis of this compound involves an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline . This reaction yields the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which is then used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis

The molecular structure of this compound is confirmed by various spectroscopic methods such as nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .Physical And Chemical Properties Analysis

The physical form of this compound is solid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Biodegradation and Bioremediation

Research indicates that chloroaniline compounds, like 2,3-Dibromo-4-chloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This bioremediation process involves the sequential replacement of halogens by protons through microbial activity, suggesting novel approaches for cleaning environments contaminated with such chemicals (Kuhn & Suflita, 1989).

Thermodynamic Properties and Computational Analysis

Studies have been conducted to understand the thermodynamic properties of chloroanilines. For instance, the standard molar enthalpies of formation of various chloroaniline isomers were derived and used to test computational methodologies. This research provides crucial data for understanding the behavior of such compounds in different environmental and chemical processes (Ribeiro da Silva, Gomes & Ferreira, 2005).

Soil and Sediment Interactions

Chloroanilines' interactions with soil and sediments have been extensively studied. For example, the microbial degradation of chloroanilines in soil slurries has been observed, indicating the role of soil microbiota in the degradation process. These findings are important for understanding the fate of such chemicals in agricultural and natural soil environments (Brunsbach & Reineke, 1993).

Chemical Structure and Properties

Research has also been conducted on the structure and properties of halogeno-aniline derivatives, including this compound. Studies focusing on the crystal structure, bonding, and molecular interactions provide insights into the chemical characteristics and potential applications of these compounds (Ferguson et al., 1998).

Electrochemical Studies

Electrochemical studies of chloroaniline derivatives, including their oxidation behavior in various solutions, have been performed. These studies are essential for understanding the electrochemical properties of such compounds, which is valuable for environmental monitoring and potential industrial applications (Kádár et al., 2001).

Interaction with Clay Minerals

The interaction of chloroanilines with clay minerals has been investigated, shedding light on the environmental fate and potential remediation strategies for these compounds. These studies are crucial for developing methods to mitigate the impact of such chemicals on the environment (Kowalska & Cocke, 1998).

Safety and Hazards

The safety data sheet for 4-Chloroaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is potentially carcinogenic . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Mécanisme D'action

Mode of Action

The mode of action of 2,3-Dibromo-4-chloroaniline involves electrophilic aromatic substitution reactions . In these reactions, the compound can act as an electrophile, reacting with nucleophilic aromatic systems. This can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s known that aniline derivatives can be metabolized by bacteria through a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and stability. Additionally, biological factors, such as the presence of specific enzymes or transport proteins, can influence the compound’s efficacy .

Analyse Biochimique

Biochemical Properties

2,3-Dibromo-4-chloroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The nature of these interactions can vary, leading to either the activation or inhibition of the enzyme’s activity. Additionally, this compound can form covalent bonds with certain proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation or downregulation of specific genes involved in detoxification processes. Additionally, this compound can induce oxidative stress in cells, leading to damage to cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the formation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can bind covalently to biomolecules, leading to enzyme inhibition or activation. Furthermore, this compound can interfere with the normal function of transcription factors, resulting in changes in gene expression. This compound may also inhibit or activate specific signaling pathways, thereby influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as hematological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxicity studies have highlighted the importance of dose-dependent effects and the potential for adverse outcomes at high concentrations .

Metabolic Pathways

This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can undergo further transformations, including conjugation with glutathione or other cellular nucleophiles. The metabolic pathways of this compound can influence its toxicity and persistence in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can affect its biochemical activity and potential toxicity. Additionally, the compound’s interaction with cellular transporters can influence its uptake and efflux from cells .

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. This compound can be targeted to specific organelles, such as the mitochondria, where it may exert its effects on cellular respiration and energy production. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the localization and activity of this compound within the cell. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action .

Propriétés

IUPAC Name |

2,3-dibromo-4-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXOCXJAADFWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

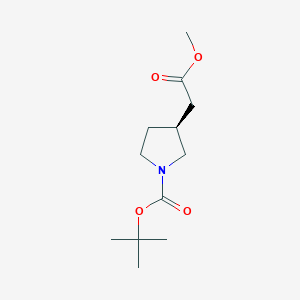

![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)